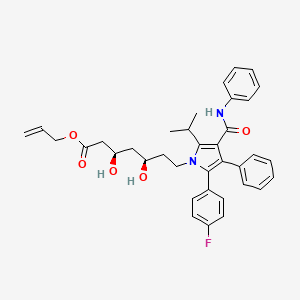

Atorvastatin Allyl Ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

prop-2-enyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H39FN2O5/c1-4-21-44-31(42)23-30(41)22-29(40)19-20-39-34(24(2)3)33(36(43)38-28-13-9-6-10-14-28)32(25-11-7-5-8-12-25)35(39)26-15-17-27(37)18-16-26/h4-18,24,29-30,40-41H,1,19-23H2,2-3H3,(H,38,43)/t29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCJZSDSELLJXGC-LOYHVIPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OCC=C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)OCC=C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H39FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20742612 | |

| Record name | Prop-2-en-1-yl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

598.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915092-85-2 | |

| Record name | Prop-2-en-1-yl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Atorvastatin Allyl Ester: A Physicochemical Deep Dive for the Pharmaceutical Scientist

An In-depth Technical Guide

Introduction: The Statin Revolution and the Imperative of Purity

Atorvastatin, a cornerstone in the management of hypercholesterolemia, has significantly impacted cardiovascular disease prevention. Its mechanism of action, the inhibition of HMG-CoA reductase, is well-established. However, for drug development professionals and formulation scientists, the journey from a synthesized active pharmaceutical ingredient (API) to a safe and effective drug product is fraught with challenges. A critical aspect of this journey is the rigorous control of impurities. This guide delves into the physicochemical properties of a specific, yet crucial, process-related entity: atorvastatin allyl ester. While not an active ingredient itself, its potential emergence as a synthetic intermediate and subsequent impurity necessitates a thorough understanding of its characteristics to ensure the quality and safety of the final atorvastatin product.

This document will provide a comprehensive overview of this compound, focusing on its formation, physicochemical properties, analytical characterization, and control strategies. It is designed to be a practical resource for researchers and scientists in the pharmaceutical industry, offering both foundational knowledge and actionable protocols.

This compound: An Intermediate and Process Impurity

This compound is not a compound intended for therapeutic use but rather appears as an intermediate in some synthetic routes of atorvastatin or as a process-related impurity. A notable related impurity is Atorvastatin Lactam Allyl Ester, which is formed through intramolecular lactamization of an allyl ester intermediate during synthesis.[1] The presence of such impurities can indicate incomplete reactions or process instability and can affect the purity and stability of the final API.[1]

Understanding the physicochemical properties of this compound and its related impurities is paramount for developing robust manufacturing processes and sensitive analytical methods for their detection and quantification.

Physicochemical Properties: A Comparative Overview

Direct and comprehensive physicochemical data for this compound is not extensively published as it is not a commercial drug substance. However, we can infer some of its properties based on the available information for related atorvastatin esters and the parent molecule.

| Property | This compound (and related impurities) | Atorvastatin Calcium (for comparison) | Rationale and Insights |

| Molecular Formula | C36H39FN2O5 (Atorvastatin Lactam Allyl Ester) | C66H68CaF2N4O10 | The allyl ester will have a different molecular formula and weight compared to the final calcium salt. The lactam form also differs from the open-chain ester. |

| Appearance | Likely an off-white to white solid. | A white to off-white crystalline powder. | Based on the appearance of other atorvastatin intermediates and the parent drug. |

| Solubility | Soluble in organic solvents such as chloroform, dichloromethane, and ethyl acetate.[1] | Sparingly soluble in water, slightly soluble in ethanol, and very soluble in methanol. | The esterification of the carboxylic acid group significantly increases lipophilicity, leading to better solubility in organic solvents and reduced solubility in aqueous media. This is a critical factor in designing purification strategies. |

| Melting Point | Not available in public literature. | ~160 °C | The melting point will be influenced by the crystalline form and purity. As an intermediate, it may not always be isolated in a highly crystalline state. |

| Polymorphism | Not extensively studied. | Known to exist in multiple polymorphic forms. | Polymorphism is a critical attribute for APIs, affecting solubility and stability. While not as critical for a transient intermediate, understanding its solid-state properties can be important if it precipitates during the process. |

| Stability | Susceptible to hydrolysis of the ester bond under acidic or basic conditions. The lactam form can also be subject to hydrolysis. | Degrades under acidic and basic conditions.[2] | The allyl ester group is a key reactive site. Understanding its stability profile is crucial for preventing its formation and for developing stability-indicating analytical methods. |

Formation and Control in Atorvastatin Synthesis

The presence of this compound as an impurity is a direct consequence of the synthetic route employed. One of the common industrial syntheses of atorvastatin is the Paal-Knorr synthesis.[3] This convergent approach involves the reaction of a 1,4-diketone with a chiral amine side chain. Esterification of the heptanoic acid side chain is a common strategy to protect the carboxylic acid during the synthesis. If allyl alcohol is used for this esterification, any incomplete hydrolysis in the final steps will result in the presence of this compound.

Furthermore, the formation of the lactam derivative, Atorvastatin Lactam Allyl Ester, can occur through intramolecular cyclization of the allyl ester intermediate.[1] This side reaction is often promoted by certain reaction conditions and the inherent reactivity of the molecule.

Control Strategies:

-

Optimized Reaction Conditions: Careful control of reaction parameters such as temperature, reaction time, and stoichiometry can minimize the formation of ester-related impurities.[1]

-

Efficient Hydrolysis: Ensuring the complete hydrolysis of the ester protecting group in the final synthetic steps is critical. This may involve optimizing the choice of base, solvent, and reaction time.

-

Purification: Robust purification methods, such as crystallization or chromatography, are essential to remove any remaining ester impurities to meet the stringent purity requirements for the API.

Diagram: Potential Formation of this compound Impurity

Caption: Synthetic pathway showing the formation of this compound intermediate and a potential side reaction leading to a lactam impurity.

Analytical Characterization: A Multi-pronged Approach

The detection and quantification of this compound and its related impurities at trace levels require sensitive and specific analytical methods. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for impurity profiling in the pharmaceutical industry. A well-developed, stability-indicating HPLC method can effectively separate atorvastatin from its allyl ester and other related substances.

Typical HPLC Method Parameters:

-

Column: A reversed-phase column, such as a C18, is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is often employed to achieve optimal separation.

-

Detection: UV detection at a wavelength where both atorvastatin and the impurity have significant absorbance (e.g., 248 nm) is standard.[4]

Experimental Protocol: HPLC for Atorvastatin Impurity Profiling

-

Standard and Sample Preparation:

-

Prepare a standard stock solution of atorvastatin reference standard and, if available, the this compound impurity standard in a suitable diluent (e.g., a mixture of acetonitrile and water).

-

Accurately weigh and dissolve the atorvastatin API sample in the same diluent to a known concentration.

-

-

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: Buffer (e.g., 10 mM ammonium acetate, pH 4.0).

-

Mobile Phase B: Acetonitrile.

-

Gradient Program: A linear gradient from a lower to a higher percentage of Mobile Phase B over a specified time to elute all components.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detector: UV at 248 nm.

-

-

Analysis and Data Interpretation:

-

Inject the standard and sample solutions into the HPLC system.

-

Identify the peaks based on their retention times compared to the standards.

-

Quantify the impurities using the peak area response and an appropriate calculation method (e.g., area normalization or external standard).

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification and structural elucidation of unknown impurities. It provides molecular weight information, which is crucial for confirming the identity of this compound and its degradation products.

Workflow for LC-MS Analysis:

-

HPLC Separation: The sample is first separated using an HPLC method similar to the one described above.

-

Ionization: The eluent from the HPLC is directed to the mass spectrometer's ion source (e.g., electrospray ionization - ESI).

-

Mass Analysis: The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z), providing the molecular weight of the components.

-

Fragmentation Analysis (MS/MS): For further structural confirmation, tandem mass spectrometry (MS/MS) can be performed. The parent ion of the suspected impurity is isolated and fragmented, and the resulting fragment ions provide valuable structural information.

Diagram: Analytical Workflow for Impurity Characterization

Caption: A typical analytical workflow for the quantification and identification of impurities in atorvastatin API.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For definitive structural elucidation of an isolated impurity, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. 1H and 13C NMR spectra provide detailed information about the chemical environment of each atom in the molecule, allowing for an unambiguous confirmation of the structure of this compound or its lactam derivative.

Conclusion: A Commitment to Quality

The thorough characterization and control of process-related impurities like this compound are non-negotiable aspects of modern pharmaceutical development. While not a therapeutically active molecule, its presence can have significant implications for the quality, safety, and efficacy of the final drug product. By understanding its physicochemical properties, formation pathways, and the analytical techniques for its detection, pharmaceutical scientists can develop robust and well-controlled manufacturing processes. This commitment to scientific rigor ensures that patients receive atorvastatin of the highest quality, underpinning the continued success of this life-saving medication.

References

-

Veeprho. Atorvastatin Lactam Allyl Ester | CAS 1246812-55-4. [Link]

- Huang, Y., & Liu, T. (2017). The synthesis of atorvastatin intermediates. In 3rd Annual International Conference on Advanced Material Engineering (AME 2017).

-

Shimadzu. LC/MS/MS High Sensitivity Bioanalytical Method: Atorvastatin Calcium in Human Plasma. [Link]

- Srinivasu, P., et al. (2010). VALIDATION OF HPLC METHOD FOR DETERMINATION OF ATORVASTATIN IN TABLETS AND IDENTIFY DIKETONE IMPURITY BY LC-MASS. International Journal of Pharmaceutical Sciences and Research, 1(10), 107-113.

-

Shimadzu. Isolation and identification of Atorvastatin degradation impurities by UFPLC. [Link]

- Gutta, M., et al. (2024). POTENTIAL PROCESS RELATED SUBSTANCE OF ATORVASTATIN CALCIUM: IDENTIFICATION, SYNTHESIS AND SPECTRAL CHARACTERIZATION INCLUDING C. RASĀYAN Journal of Chemistry, 17(4), 1573-1578.

- Alnajjar, R., et al. (2021).

- Patel, P. N., et al. (2019). Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin in Fixed Dose Combination of Atorvastatin and Ezetimibe. Asian Journal of Chemistry, 31(9), 2033-2038.

- Stachel, F., et al. (2017). Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids. Beilstein Journal of Organic Chemistry, 13, 1944-1951.

- Dömling, A., et al. (2019). Atorvastatin (Lipitor) by MCR. ACS medicinal chemistry letters, 10(3), 365-370.

- Ertürk, S., et al. (2003). An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets. Journal of pharmaceutical and biomedical analysis, 33(5), 1017-1025.

- Imai, S., et al. (2016). Synthesis and evaluation of atorvastatin esters as prodrugs metabolically activated by human carboxylesterases. Bioorganic & medicinal chemistry letters, 26(3), 863-867.

- Radl, S., et al. (2008). Synthesis of some impurities and/or degradation products of atorvastatin.

-

Shimadzu. Analysis of Impurities in Atorvastatin Using Single Quadrupole Mass Spectrometer. [Link]

- Srinivas, K., et al. (2008). Thermal Degradation Study in the Process Development of Atorvastatin Calcium. Asian Journal of Chemistry, 20(6), 4813.

- de Oliveira, A. C. C., et al. (2013). Degradation kinetics of atorvastatin under stress conditions and chemical analysis by HPLC. Molecules, 18(1), 1145-1157.

Sources

An In-depth Technical Guide to Atorvastatin Allyl Ester for Cholesterol Research

Abstract

Atorvastatin is a cornerstone in the management of hypercholesterolemia, exerting its effect through the potent inhibition of HMG-CoA reductase.[1] However, its therapeutic efficacy is constrained by pharmacokinetic limitations, including a low systemic bioavailability of approximately 14%, largely due to extensive first-pass metabolism in the gut and liver.[2][3] Prodrug strategies, which involve the chemical modification of a drug to improve its physicochemical or pharmacokinetic properties, offer a compelling approach to overcoming these limitations.[4] This guide provides a comprehensive technical overview of atorvastatin allyl ester, a novel prodrug candidate. We explore the strategic rationale for its design, propose detailed methodologies for its synthesis and characterization, and outline a robust preclinical evaluation workflow. This document serves as a foundational resource for researchers investigating next-generation statin therapies, offering field-proven insights into experimental design, from in vitro mechanistic studies to in vivo efficacy and pharmacokinetic assessments.

The Strategic Imperative for Atorvastatin Prodrugs

Atorvastatin's primary mechanism of action is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[5][6] By blocking the conversion of HMG-CoA to mevalonate, atorvastatin reduces the endogenous synthesis of cholesterol in the liver.[7] This intracellular cholesterol depletion upregulates the expression of low-density lipoprotein (LDL) receptors on hepatocyte surfaces, leading to increased clearance of LDL cholesterol ("bad cholesterol") from the bloodstream.[1][3]

Despite its potent pharmacological activity, the clinical utility of atorvastatin is moderated by its pharmacokinetic profile. Its low bioavailability necessitates higher oral doses to achieve therapeutic concentrations in the liver, the primary site of action.[2][7] The esterification of atorvastatin's carboxylic acid moiety to form a prodrug, such as this compound, is a rational design strategy aimed at enhancing its drug-like properties. The allyl ester is designed to be a transient, pharmacologically inactive derivative that undergoes hydrolysis in vivo, catalyzed by endogenous enzymes like carboxylesterases, to release the active atorvastatin parent drug.[8]

The potential advantages of this approach include:

-

Improved Membrane Permeability: Increasing the lipophilicity of atorvastatin may enhance its absorption across the intestinal lumen.

-

Circumvention of First-Pass Metabolism: By masking the carboxylic acid group, the prodrug may be less susceptible to early metabolic degradation, potentially increasing the amount of drug that reaches systemic circulation.[9]

-

Sustained Release: The rate of hydrolysis can, in principle, be tuned to provide a more sustained release of the active drug, potentially leading to a longer duration of action.

Logical Framework for Prodrug Evaluation

The successful development of this compound hinges on a systematic evaluation process. This guide is structured to follow this logical progression.

Caption: Logical workflow for this compound preclinical development.

Synthesis and Structural Characterization

The synthesis of this compound from atorvastatin calcium can be achieved through a straightforward esterification reaction. The following protocol provides a representative, non-optimized procedure.

Experimental Protocol: Synthesis of this compound

-

Acidification: Suspend atorvastatin calcium (1 equivalent) in a suitable organic solvent such as dichloromethane (DCM). Add an aqueous solution of a mild acid (e.g., 1M HCl) and stir vigorously until the organic layer clarifies, indicating the conversion of the calcium salt to the free carboxylic acid.

-

Isolation: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the atorvastatin free acid.

-

Esterification (Method A: Fischer Esterification):

-

Dissolve the atorvastatin free acid in a large excess of allyl alcohol, which serves as both reactant and solvent.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, neutralize the acid catalyst, remove the excess allyl alcohol under vacuum, and purify the crude product.

-

-

Esterification (Method B: Coupling Agent):

-

Dissolve the atorvastatin free acid in anhydrous DCM.

-

Add allyl alcohol (1.5 equivalents), a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents), and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC/HPLC.

-

Filter to remove the dicyclohexylurea byproduct. Wash the filtrate with dilute acid, sodium bicarbonate solution, and brine.

-

-

Purification: Purify the crude this compound using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Confirm the identity and purity of the final product using the analytical techniques detailed in Section 5. Key characterization data will include ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and HPLC purity analysis.

Mechanism of Action: From Prodrug to Active Inhibitor

The core therapeutic action of this compound relies on its bioactivation to atorvastatin, which then inhibits HMG-CoA reductase.

The Cholesterol Biosynthesis Pathway

The synthesis of cholesterol is a multi-step process primarily occurring in the liver. Atorvastatin targets the critical, rate-limiting step of this pathway.

Caption: Inhibition of the cholesterol biosynthesis pathway by atorvastatin.

Prodrug Bioactivation

This compound is designed to be hydrolyzed by carboxylesterases, which are abundant in the liver, plasma, and other tissues, to release the active drug and allyl alcohol.[8]

Caption: Bioactivation of this compound via enzymatic hydrolysis.

Preclinical Evaluation Workflow

A rigorous preclinical evaluation is essential to determine if the potential benefits of the prodrug translate into improved therapeutic performance.

In Vitro Assessment of Prodrug Properties

These experiments are designed to confirm the prodrug's stability and its efficient conversion to the active form.

Protocol: In Vitro Conversion in Liver Microsomes

-

Objective: To determine the rate of conversion of this compound to atorvastatin in a metabolically active system.

-

Materials: Pooled human liver microsomes (HLM), NADPH regenerating system, phosphate buffer (pH 7.4), this compound stock solution (in acetonitrile or DMSO), atorvastatin analytical standard.

-

Procedure: a. Pre-warm a suspension of HLM in phosphate buffer to 37°C. b. Initiate the reaction by adding the NADPH regenerating system and a small volume of the this compound stock solution (final substrate concentration typically 1-10 µM). c. Incubate at 37°C. d. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture. e. Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard. f. Vortex and centrifuge to precipitate proteins. g. Analyze the supernatant for the concentrations of both this compound and atorvastatin using a validated LC-MS/MS method (see Section 5).

-

Data Analysis: Plot the concentration of the prodrug and the active drug versus time. Calculate the half-life (t½) of the prodrug and the rate of appearance of the active drug.

Protocol: HMG-CoA Reductase Inhibition Assay

-

Objective: To confirm that the product of the prodrug's hydrolysis (atorvastatin) retains its ability to inhibit the target enzyme.[10][11]

-

Materials: Commercially available HMG-CoA Reductase Assay Kit, atorvastatin standard, and the hydrolyzed sample of this compound (generated from a stability study).

-

Procedure: a. Follow the kit manufacturer's instructions. Typically, this involves combining HMG-CoA reductase, the substrate HMG-CoA, and NADPH. b. Add varying concentrations of the atorvastatin standard or the hydrolyzed prodrug sample to the reaction wells. c. Monitor the decrease in NADPH absorbance at 340 nm over time, which is proportional to the enzyme's activity.

-

Data Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity). The IC₅₀ of the hydrolyzed prodrug should be comparable to that of the atorvastatin standard.

In Vivo Efficacy and Pharmacokinetics

Animal models are critical for evaluating the lipid-lowering efficacy and pharmacokinetic profile of the prodrug compared to the parent drug.

Animal Model Selection

For hyperlipidemia research, several rodent models are commonly used. A diet-induced hyperlipidemia model in rats or mice is often the first choice due to its translational relevance and cost-effectiveness.[12][13]

-

Induction: Feed animals a high-fat, high-cholesterol diet for 4-8 weeks to induce elevated levels of total cholesterol, LDL-C, and triglycerides.[16]

Protocol: In Vivo Efficacy Study in Hyperlipidemic Rats

-

Acclimatization & Induction: Acclimatize rats for one week, then induce hyperlipidemia with a high-fat diet for 6 weeks. Confirm hyperlipidemic state via baseline blood lipid analysis.

-

Grouping: Randomly assign animals to groups (n=8-10 per group):

-

Group 1: Normal Control (standard diet)

-

Group 2: Hyperlipidemic Control (high-fat diet + vehicle)

-

Group 3: Atorvastatin (high-fat diet + atorvastatin at a reference dose, e.g., 10 mg/kg)

-

Group 4: this compound (high-fat diet + equimolar dose to Group 3)

-

-

Dosing: Administer compounds orally (gavage) once daily for 4 weeks.

-

Monitoring: Monitor body weight and food consumption throughout the study.

-

Sample Collection: At the end of the study, collect blood samples via cardiac puncture after an overnight fast. Euthanize animals and collect liver tissue for further analysis.

-

Biochemical Analysis: Analyze serum samples for:

-

Total Cholesterol (TC)

-

Triglycerides (TG)

-

Low-Density Lipoprotein Cholesterol (LDL-C)

-

High-Density Lipoprotein Cholesterol (HDL-C)

-

-

Data Analysis: Compare the lipid profiles of the treatment groups to the hyperlipidemic control. A successful prodrug should demonstrate at least equivalent, if not superior, lipid-lowering efficacy compared to the parent drug at an equimolar dose.

| Parameter | Expected Outcome for this compound | Causality |

| Serum TC, LDL-C, TG | Significant reduction compared to hyperlipidemic control. | Efficient in vivo conversion to active atorvastatin, leading to inhibition of hepatic cholesterol synthesis.[14][15] |

| Serum HDL-C | No change or slight increase. | Atorvastatin primarily affects LDL-C; effects on HDL-C are generally modest.[1] |

| Pharmacokinetics (AUC) | Potentially higher Area Under the Curve (AUC) for active atorvastatin compared to the atorvastatin-dosed group. | Improved absorption and/or reduced first-pass metabolism of the prodrug leads to greater overall systemic exposure to the active moiety. |

Analytical Methodologies

Robust and validated analytical methods are the bedrock of any drug development program. HPLC is the workhorse for quantification in formulation, stability, and in vitro studies.[17]

Protocol: HPLC-UV Method for Quantification

This method must be validated for specificity, linearity, accuracy, and precision according to regulatory guidelines.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., acetonitrile and phosphate buffer, pH adjusted). The exact ratio must be optimized to achieve good separation between the ester and the acid.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: ~246 nm, a common λmax for atorvastatin.[18]

-

Injection Volume: 20 µL.

-

Standard Preparation: Prepare a series of calibration standards for both this compound and atorvastatin in the mobile phase.

-

Sample Preparation: Dilute samples to fall within the calibration range. For biological samples (plasma, microsomes), a protein precipitation or liquid-liquid extraction step is required prior to analysis, and LC-MS/MS is the preferred technique for its superior sensitivity and selectivity.[18][19]

Comparison of Key Analytical Techniques

| Technique | Primary Application | Advantages | Limitations |

| HPLC-UV | Purity, stability, in vitro assays, formulation analysis. | Robust, cost-effective, widely available. | Lower sensitivity, potential for matrix interference. |

| LC-MS/MS | Pharmacokinetic studies, bioanalysis of low-concentration samples. | High sensitivity and specificity.[19] | Higher cost, more complex instrumentation. |

| ¹H NMR / ¹³C NMR | Structural confirmation of synthesized compound. | Provides definitive structural information. | Not suitable for quantification in complex mixtures. |

| High-Resolution MS | Accurate mass determination for structural confirmation. | Confirms elemental composition. | Not a primary quantitative tool. |

Conclusion and Future Directions

This compound represents a scientifically grounded approach to enhancing the therapeutic profile of one of the most effective lipid-lowering agents available. By leveraging the prodrug concept, researchers can potentially overcome the pharmacokinetic hurdles that limit the efficiency of the parent molecule. The experimental frameworks provided in this guide offer a clear and logical pathway for the systematic evaluation of this compound, from initial synthesis to in vivo proof-of-concept.

Future research should focus on a comprehensive comparison of different ester prodrugs to identify candidates with optimal conversion rates and pharmacokinetic profiles. Furthermore, detailed toxicology studies will be required to ensure the safety of the prodrug and its metabolites before any consideration for clinical development. The successful execution of the studies outlined herein will provide the critical data needed to determine if this compound can become a viable next-generation therapy in the fight against cardiovascular disease.

References

-

Wikipedia. Atorvastatin. [Link]

-

Burnett, J. R., & Hooper, A. J. (2015). Inhibition of HMG-CoA Reductase by Atorvastatin Decreases Both VLDL and LDL Apolipoprotein B Production in Miniature Pigs. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

-

Sodani, K., et al. (2012). Inhibition of HMGcoA reductase by atorvastatin prevents and reverses MYC-induced lymphomagenesis. Blood. [Link]

-

PharmGKB. Atorvastatin Pathway, Pharmacokinetics. [Link]

-

Patel, J., & Abdijadid, S. (2023). Atorvastatin. In StatPearls. StatPearls Publishing. [Link]

-

News-Medical.Net. (2019). Atorvastatin Uses, Interactions & Side Effects. [Link]

-

Andreadou, I., et al. (2020). Hyperlipidaemia and cardioprotection: Animal models for translational studies. British Journal of Pharmacology. [Link]

-

Dr.Oracle. (2024). How is atorvastatin (Lipitor) metabolized in the liver? [Link]

-

Drugs.com. (2023). Atorvastatin. [Link]

-

Dr.Oracle. (2024). What is the mechanism of action of statins (HMG-CoA reductase inhibitors)? [Link]

-

ASH Publications. (2007). Inhibition of HMGcoA reductase by atorvastatin prevents and reverses MYC-induced lymphomagenesis. Blood. [Link]

-

de Oliveira, L. F., et al. (2018). Modelling hypercholesterolaemia in rats using high cholesterol diet. Journal of Cellular and Molecular Medicine. [Link]

-

Takahashi, Y., et al. (2012). Assessment of four experimental models of hyperlipidemia. Journal of Pharmacological and Toxicological Methods. [Link]

-

ResearchGate. (2024). Review Article on Animal Models in Preclinical Research in Hyperlipidemia. [Link]

-

MDPI. (2021). Understanding the Impact of Dietary Cholesterol on Chronic Metabolic Diseases through Studies in Rodent Models. [Link]

-

National Center for Biotechnology Information. (2019). Atorvastatin (Lipitor) by MCR. [Link]

-

Gebhardt, R. (1991). Inhibition of cholesterol synthesis in vitro by extracts and isolated compounds prepared from garlic and wild garlic. Arzneimittelforschung. [Link]

-

R Discovery. What is the mechanism of action of atorvastatin as described in the literature? [Link]

-

New Drug Approvals. (2013). ATORVASTATIN SYNTHESIS. [Link]

-

Dr.Oracle. (2024). What is the mechanism of action of Atorvastatin (Lipitor)? [Link]

-

Sharma, R., et al. (2019). Various analytical methods for analysis of atorvastatin: A review. Journal of Drug Delivery and Therapeutics. [Link]

-

ACS Publications. (2019). Atorvastatin (Lipitor) by MCR. [Link]

-

Faas, F. H., & Carter, W. J. (1980). Unsaturated fatty acyl-CoA inhibition of cholesterol synthesis in vitro. Lipids. [Link]

-

Endo, A., et al. (1977). Inhibition of in vitro cholesterol synthesis by fatty acids. Biochimica et Biophysica Acta. [Link]

-

Al-Quds University. (2022). Synthesis, Characterization, and In Vitro Conversion Kinetics of Novel Atorvastatin Prodrugs. [Link]

-

Lee, H. Y., et al. (2010). An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. Biomolecules & Therapeutics. [Link]

- Google Patents. (2007).

-

Imai, T., et al. (2016). Synthesis and evaluation of atorvastatin esters as prodrugs metabolically activated by human carboxylesterases. Bioorganic & Medicinal Chemistry Letters. [Link]

-

ResearchGate. (2024). Various analytical methods for analysis of atorvastatin: A review. [Link]

-

Waters. (2023). Analysis of Atorvastatin as per USP Monograph Utilizing Alliance™ iS HPLC System. [Link]

-

ResearchGate. (2021). Atorvastatin Ester Regulates Lipid Metabolism in Hyperlipidemia Rats via the PPAR-signaling Pathway and HMGCR Expression in the Liver. [Link]

-

PubMed. (2021). Atorvastatin Ester Regulates Lipid Metabolism in Hyperlipidemia Rats via the PPAR-signaling Pathway and HMGCR Expression in the Liver. [Link]

-

National Center for Biotechnology Information. (2022). Design and synthesis of atorvastatin derivatives with enhanced water solubility, hepatoselectivity and stability. [Link]

-

ResearchGate. (2016). Synthesis and evaluation of atorvastatin esters as prodrugs metabolically activated by human carboxylesterases. [Link]

-

National Institutes of Health. (2016). Cholesterol Biosynthesis Inhibitor RO 48–8071 Suppresses Growth of Epithelial Ovarian Cancer Cells in Vitro and In Vivo. [Link]

-

National Center for Biotechnology Information. (2021). Atorvastatin Ester Regulates Lipid Metabolism in Hyperlipidemia Rats via the PPAR-signaling Pathway and HMGCR Expression in the Liver. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2024). Analytical Techniques for Atorvastatin: Advances in Chromatography, Spectroscopy, and Hyphenated Methods. [Link]

Sources

- 1. drugs.com [drugs.com]

- 2. Atorvastatin - Wikipedia [en.wikipedia.org]

- 3. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. droracle.ai [droracle.ai]

- 6. droracle.ai [droracle.ai]

- 7. news-medical.net [news-medical.net]

- 8. Synthesis and evaluation of atorvastatin esters as prodrugs metabolically activated by human carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization, and In Vitro Conversion Kinetics of Novel Atorvastatin Prodrugs [dspace.alquds.edu]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of cholesterol synthesis in vitro by extracts and isolated compounds prepared from garlic and wild garlic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hyperlipidaemia and cardioprotection: Animal models for translational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Modelling hypercholesterolaemia in rats using high cholesterol diet - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Atorvastatin Ester Regulates Lipid Metabolism in Hyperlipidemia Rats via the PPAR-signaling Pathway and HMGCR Expression in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Atorvastatin Ester Regulates Lipid Metabolism in Hyperlipidemia Rats via the PPAR-signaling Pathway and HMGCR Expression in the Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Assessment of four experimental models of hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ijpsjournal.com [ijpsjournal.com]

- 18. researchgate.net [researchgate.net]

- 19. jddtonline.info [jddtonline.info]

An In-Depth Technical Guide to the Stability of Atorvastatin Allyl Ester

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atorvastatin, a leading synthetic lipid-lowering agent, is subject to degradation under various environmental conditions, impacting its efficacy and safety. The conceptual introduction of an allyl ester derivative—a potential prodrug—necessitates a thorough, predictive analysis of its stability profile. This guide provides a comprehensive technical framework for understanding and evaluating the intrinsic stability of atorvastatin allyl ester. By integrating principles of physical organic chemistry with established pharmaceutical stability testing protocols, we delineate the probable degradation pathways—hydrolysis, oxidation, and photolysis—and furnish detailed, field-proven methodologies for their investigation. This document serves as a robust roadmap for researchers, offering both the theoretical underpinnings and the practical experimental designs required to characterize this novel molecule, ensuring scientific integrity and accelerating development timelines.

Introduction to Atorvastatin and the Allyl Ester Prodrug Concept

The Therapeutic and Chemical Landscape of Atorvastatin

Atorvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] Its widespread use is a testament to its efficacy in reducing low-density lipoprotein (LDL) cholesterol.[1] However, the atorvastatin molecule possesses several functional groups susceptible to chemical degradation, including a carboxylic acid, hydroxyl groups, and a pyrrole ring system. Studies have shown that atorvastatin degrades under hydrolytic (acidic and basic), oxidative, and photolytic conditions.[2][3][4] Understanding these intrinsic liabilities is the first step in predicting the stability of any new derivative.

Rationale for an Allyl Ester Derivative

The esterification of a carboxylic acid is a common prodrug strategy used to enhance physicochemical properties such as lipophilicity, which can in turn improve membrane permeability and oral absorption. The allyl ester, specifically, offers a unique deprotection pathway. While susceptible to standard hydrolysis, it can also be cleaved under very mild, non-aqueous conditions using metal catalysts like palladium(0), a feature that can be advantageous in certain biological or synthetic contexts.[5] This dual-release mechanism makes the allyl ester an intriguing, albeit hypothetical, prodrug candidate for atorvastatin.

Core Stability Challenges: A Predictive Overview

The introduction of the allyl ester moiety creates new potential points of instability while modifying the reactivity of the parent molecule. The primary predicted stability challenges for this compound are:

-

Hydrolysis: The ester linkage is the most apparent liability, susceptible to cleavage under acidic, basic, or neutral pH conditions to yield atorvastatin and allyl alcohol.[6][7]

-

Oxidation: The allylic C-H bonds and the double bond itself are prone to oxidative attack, leading to the formation of hydroperoxides and subsequent degradation products.[8][9] This is in addition to the oxidative susceptibility of the core atorvastatin structure.

-

Photodegradation: The chromophores within the atorvastatin structure can absorb light, leading to photochemical reactions. Atorvastatin is known to be sensitive to light, and this property is expected to be retained in its ester form.[4][10]

Predicted Degradation Pathways of this compound

A thorough understanding of potential degradation mechanisms is essential for designing a robust stability-indicating analytical method and for developing a stable formulation.

Hydrolytic Degradation

Ester hydrolysis can proceed via several mechanisms, with the most common for a molecule like this compound being the bimolecular acyl-oxygen cleavage pathways (AAC2 in acidic conditions and BAC2 in basic conditions).[7]

-

Acid-Catalyzed Hydrolysis (AAC2): In an acidic medium, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This pathway regenerates the atorvastatin carboxylic acid and allyl alcohol. Studies on atorvastatin show it degrades in acidic conditions, forming specific degradation products.[3][4]

-

Base-Catalyzed Hydrolysis (BAC2 - Saponification): Under basic conditions, the hydroxide ion directly attacks the electrophilic carbonyl carbon. This is typically a faster and irreversible process because the resulting carboxylic acid is deprotonated to form a carboxylate salt, driving the equilibrium forward.[6] Atorvastatin is known to be particularly susceptible to alkaline hydrolysis.[11]

Oxidative Degradation

Oxidation is a significant degradation pathway for molecules with unsaturated functionalities and electron-rich systems.

-

Allyl Group Oxidation: The carbon-carbon double bond in the allyl group is a prime target for oxidation. The process often initiates at the allylic position (the carbon adjacent to the double bond) via hydrogen abstraction to form free radicals.[8] This can lead to a chain reaction involving oxygen, resulting in hydroperoxides which can decompose into a variety of secondary products like aldehydes and ketones.

-

Atorvastatin Core Oxidation: The core structure of atorvastatin is also susceptible to oxidation. Forced degradation studies have shown that atorvastatin degrades in the presence of oxidizing agents like hydrogen peroxide (H₂O₂), forming several oxidative degradants.[4][12]

Photodegradation

As mandated by ICH Q1B guidelines, photostability is a critical parameter to evaluate.[13][14][15][16] Atorvastatin is known to be photosensitive, and its degradation can be accelerated by light exposure, particularly in the UV range.[1][10] This degradation involves complex photochemical reactions that can lead to a variety of photoproducts. It is imperative to assume the allyl ester derivative will inherit this photosensitivity.

Experimental Design for Stability Assessment: A Validating Workflow

To experimentally determine the stability of this compound, a systematic approach grounded in ICH guidelines is required.[17][18][19] The cornerstone of this approach is the development of a stability-indicating analytical method, validated through forced degradation studies.

The Principle of Forced Degradation (Stress Testing)

Forced degradation, or stress testing, is the process of subjecting the drug substance to conditions more severe than accelerated stability testing.[2][19] Its purpose is multifold:

-

To elucidate the likely degradation products and establish degradation pathways.[1]

-

To demonstrate the specificity of the analytical method by proving it can separate the intact drug from all potential degradants.

-

To provide insights into the intrinsic stability of the molecule, which aids in formulation and packaging development.[2]

Workflow for Stability Profile Characterization

The logical flow for characterizing the stability of a new chemical entity like this compound is depicted below. This workflow ensures that the analytical method is validated before being used to assess the outcomes of stress testing.

Caption: Workflow for stability-indicating method development and validation.

Protocol 1: Development of a Stability-Indicating HPLC-UV Method

The objective is to develop a single reversed-phase high-performance liquid chromatography (RP-HPLC) method capable of separating this compound from its parent compound (atorvastatin), key intermediates, and all significant degradation products.

Step-by-Step Methodology:

-

Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), which is commonly used for atorvastatin and its impurities due to its hydrophobic selectivity.[12][20]

-

Mobile Phase Selection:

-

Aqueous Phase (A): 0.02 M potassium dihydrogen phosphate buffer, adjusted to a pH between 3.0 and 4.0 with phosphoric acid. This pH range is chosen to suppress the ionization of atorvastatin's carboxylic acid (if formed via hydrolysis), ensuring good peak shape.[12]

-

Organic Phase (B): A mixture of acetonitrile and methanol (e.g., 50:50 v/v). Acetonitrile provides good resolution, while methanol can modify selectivity.[20]

-

-

Wavelength Selection: Monitor the eluent using a photodiode array (PDA) detector. A wavelength of 244-246 nm is appropriate for atorvastatin and its structurally related degradants.[20][21]

-

Gradient Elution Development: A gradient is necessary to elute both polar degradants and the more lipophilic parent ester within a reasonable runtime.

-

Initial Conditions: Start with a higher percentage of aqueous phase to retain early-eluting, polar degradants.

-

Gradient: Gradually increase the percentage of the organic phase to elute atorvastatin and then the more nonpolar this compound.

-

Hold and Re-equilibration: Include a high-organic hold to wash the column, followed by a return to initial conditions to re-equilibrate for the next injection.

-

-

Optimization: Inject a mixture of stressed samples (e.g., acid-hydrolyzed and oxidized) to challenge the method. Adjust the gradient slope, pH of the mobile phase, and organic modifier ratio to achieve a resolution (Rs) > 1.5 between all critical peak pairs.

Protocol 2: Forced Degradation Studies

These studies should be conducted on a single batch of this compound, following ICH Q1A(R2) recommendations for stress testing.[19]

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.

-

Stress Conditions: For each condition, a parallel "control" sample should be stored at ambient temperature in the dark.

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60-80°C for several hours.[3][11]

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature. Base hydrolysis is often rapid.[3][11]

-

Oxidative Degradation: Mix the stock solution with 3-6% H₂O₂ and keep at room temperature.[2]

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80-100°C).[1]

-

Photodegradation: Expose the solid drug or its solution to a light source conforming to ICH Q1B specifications (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[13][14] A light-protected control is mandatory.

-

-

Sample Analysis: At appropriate time points, withdraw an aliquot of the stressed solution, neutralize it (for acid and base samples), and dilute with mobile phase to a suitable concentration for HPLC analysis. The goal is to achieve 5-20% degradation of the main compound.

Table 1: Summary of Recommended Forced Degradation Conditions

| Stress Condition | Reagent/Condition | Temperature | Duration | Rationale |

| Acid Hydrolysis | 0.1 N - 1 N HCl | 60 - 80 °C | 2 - 24 hours | To induce acid-catalyzed ester cleavage and core degradation.[3] |

| Base Hydrolysis | 0.1 N - 1 N NaOH | Room Temp - 40 °C | 30 mins - 8 hours | To induce rapid saponification and assess base lability.[11] |

| Oxidation | 3 - 30% H₂O₂ | Room Temperature | 2 - 24 hours | To identify products of oxidative attack on the allyl group and core.[4] |

| Thermal | Dry Heat | 80 - 100 °C | 24 - 72 hours | To assess the intrinsic thermal stability of the solid-state drug.[1] |

| Photolytic | ICH Q1B Light Source | Ambient | Per Guideline | To determine light sensitivity and need for protective packaging.[13][14] |

Data Interpretation and Formulation Strategies

Building the Stability Profile

The data from the forced degradation studies are used to construct a degradation map. By identifying the conditions under which the drug degrades and resolving the degradant peaks, a comprehensive stability profile is established. The order of lability can be determined by comparing the percentage of degradation under each stress condition. For atorvastatin, the general order of susceptibility is often alkaline > acidic > oxidative conditions.[3][11]

Logical Framework for Mitigating Degradation

Understanding the degradation pathways directly informs strategies to enhance the stability of a potential drug product.

Caption: Logic diagram linking degradation pathways to formulation strategies.

Recommendations for Formulation and Storage

-

pH Control: For liquid or semi-solid formulations, maintaining the pH in a slightly acidic to neutral range (e.g., pH 5-7) using a suitable buffering system would be critical to minimize both acid- and base-catalyzed hydrolysis.

-

Antioxidants: The inclusion of antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid could be beneficial in preventing oxidative degradation, particularly of the allyl moiety.[22]

-

Moisture and Light Protection: The final drug product should be packaged in containers that protect it from light and moisture, such as amber glass bottles or opaque blister packs, to mitigate photolytic and hydrolytic degradation.

Conclusion

While this compound is a conceptual molecule, its stability profile can be reliably predicted and systematically investigated by applying fundamental principles of chemical reactivity and adhering to established pharmaceutical guidelines. The primary liabilities are the hydrolytically sensitive ester linkage and the oxidatively prone allyl group, compounded by the known photosensitivity of the atorvastatin core. A rigorous approach, beginning with the development of a validated stability-indicating HPLC method and followed by comprehensive forced degradation studies, is paramount. The insights gained from this workflow will not only elucidate the intrinsic stability of the molecule but will also provide the critical data necessary to guide the development of a safe, stable, and effective drug product.

References

-

Metal- catalysed cleavage of allyl esters. Wordpress. Available at: [Link]

-

ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. Available at: [Link]

-

European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]

-

ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. (n.d.). Slideshare. Available at: [Link]

-

ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). (2025). Available at: [Link]

-

ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). European Medicines Agency (EMA). Available at: [Link]

-

ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy. Available at: [Link]

-

FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. (n.d.). ECA Academy. Available at: [Link]

-

Quality Guidelines. (n.d.). ICH. Available at: [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]

-

Sahu, A., et al. (2012). Stability Indicating RP-HPLC Estimation of Atorvastatin Calcium and Amlodipine Besylate in Pharmaceutical Formulations. PMC - NIH. Available at: [Link]

-

Krstić, N., et al. (2018). Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets. MedCrave online. Available at: [Link]

-

Jain, P. S., et al. (2011). Stability-indicating high performance liquid chromatographic determination of atorvastatin calcium in pharmaceutical dosage form. MOSP. Available at: [Link]

-

Singh, S., et al. (2014). STABILITY-INDICATING RP-HPLCMETHOD FOR ESTIMATION OF ATORVASTATIN CALCIUM IN SOLID DOSAGE FORM. Bulletin of Pharmaceutical Research. Available at: [Link]

-

Baertschi, S. W., et al. (2010). A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. PubMed. Available at: [Link]

-

Krstić, N., et al. (2020). Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. MDPI. Available at: [Link]

-

Srinivas, K., et al. (2008). Thermal Degradation Study in the Process Development of Atorvastatin Calcium. Asian Journal of Chemistry. Available at: [Link]

-

Allyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions. Available at: [Link]

-

Inoue, M., & Bruice, T. C. (1982). Extended ElcB mechanism for ester hydrolysis: allylic substitution via carbanion in ester hydrolysis. Journal of the American Chemical Society. Available at: [Link]

-

Anggraini, W., et al. (2018). Forced degradation study of statins: a review. SciSpace. Available at: [Link]

-

de Souza, T. A., et al. (2011). Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. NIH. Available at: [Link]

-

Vukkum, P., et al. (2013). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. NIH. Available at: [Link]

-

Klementová, Š., et al. (2021). Photodegradation of Atorvastatin under Light Conditions Relevant to Natural Waters and Photoproducts Toxicity Assessment. Scirp.org. Available at: [Link]

-

Samad, Z. A., et al. (2023). Enhancing the Performance of Natural Ester Insulating Liquids in Power Transformers: A Comprehensive Review on Antioxidant Additives for Improved Oxidation Stability. MDPI. Available at: [Link]

-

Oxidation pathways of fatty esters containing allylic (left) and... (n.d.). ResearchGate. Available at: [Link]

-

Ester hydrolysis: Easy Introduction with 8 mechanisms. (2016). Chemistry Notes. Available at: [Link]

-

Winde, J., et al. (2021). Oxidation Products of Ester-Based Oils with and without Antioxidants Identified by Stable Isotope Labelling and Mass Spectrometry. MDPI. Available at: [Link]

-

Azis, N., et al. (2019). OXIDATION STABILITY ENHANCEMENT OF NATURAL ESTER INSULATION OIL: OPTIMIZING THE ANTIOXIDANTS MIXTURES BY TWO-LEVEL FACTORIAL DES. ARPN Journal of Engineering and Applied Sciences. Available at: [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. scispace.com [scispace.com]

- 3. Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]

- 6. science-blogs.ucoz.com [science-blogs.ucoz.com]

- 7. chemistnotes.com [chemistnotes.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Photodegradation of Atorvastatin under Light Conditions Relevant to Natural Waters and Photoproducts Toxicity Assessment [scirp.org]

- 11. journal.appconnect.in [journal.appconnect.in]

- 12. Stability Indicating RP-HPLC Estimation of Atorvastatin Calcium and Amlodipine Besylate in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ema.europa.eu [ema.europa.eu]

- 14. youtube.com [youtube.com]

- 15. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 16. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 17. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 18. ICH Official web site : ICH [ich.org]

- 19. database.ich.org [database.ich.org]

- 20. mospbs.com [mospbs.com]

- 21. Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets - MedCrave online [medcraveonline.com]

- 22. arpnjournals.org [arpnjournals.org]

Atorvastatin Allyl Ester: A Technical Guide to a Novel Potential HMG-CoA Reductase Inhibitor

Abstract

This technical guide provides a comprehensive exploration of atorvastatin allyl ester, a novel derivative of the widely prescribed statin, atorvastatin. We delve into the rationale for its design, proposing it as a potential prodrug to enhance the therapeutic profile of the parent compound. This document outlines a complete workflow for its investigation, including a detailed synthetic protocol, in-depth methodologies for in vitro enzymatic and cell-based assays to determine its efficacy as an HMG-CoA reductase inhibitor, and in silico molecular modeling to predict its binding affinity and interactions. This guide is intended for researchers, scientists, and professionals in drug development with the aim of providing a robust framework for the evaluation of this compound and other similar derivatives.

Introduction: The Clinical Significance of HMG-CoA Reductase Inhibition

Hypercholesterolemia, characterized by elevated levels of low-density lipoprotein (LDL) cholesterol, is a major risk factor for the development of atherosclerotic cardiovascular disease.[1][2] Statins, a class of lipid-lowering drugs, are the cornerstone of therapy for managing this condition.[3][4] These drugs act by competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol biosynthesis.[5][6][7] By blocking this enzyme, statins decrease the production of cholesterol in the liver.[8][9] This reduction in intracellular cholesterol leads to an upregulation of LDL receptors on the surface of liver cells, which in turn enhances the clearance of LDL cholesterol from the bloodstream.[8][9]

Atorvastatin is a highly efficacious synthetic statin that has demonstrated significant reductions in LDL cholesterol and is widely used for the primary and secondary prevention of cardiovascular events.[1][10] Its chemical structure allows for potent inhibition of HMG-CoA reductase.[9] The pursuit of novel atorvastatin derivatives is driven by the potential to improve its pharmacokinetic and pharmacodynamic properties.

The Rationale for this compound

The carboxylic acid moiety of atorvastatin is crucial for its binding to the active site of HMG-CoA reductase but can also limit its oral bioavailability and cellular permeability due to its polar nature. Esterification of this carboxylic acid to form a prodrug is a well-established strategy to mask the polar group, thereby increasing lipophilicity and potentially enhancing absorption.[11][12] The ester can then be hydrolyzed in vivo by carboxylesterases to release the active parent drug.[13]

The selection of an allyl ester, in this case, is deliberate. The allyl group is relatively small and introduces a degree of unsaturation, which can influence the molecule's physicochemical properties, such as solubility and membrane permeability, in a distinct manner compared to simple alkyl esters.[14][15][16] This guide outlines the necessary steps to synthesize and evaluate this compound as a potential HMG-CoA reductase inhibitor.

Synthesis and Characterization of this compound

The synthesis of this compound from atorvastatin calcium can be achieved through a straightforward esterification reaction. The following protocol is a proposed method based on standard organic chemistry principles.

Proposed Synthetic Workflow

Caption: Proposed synthesis and purification workflow for this compound.

Detailed Experimental Protocol

Step 1: Conversion of Atorvastatin Calcium to Atorvastatin Free Acid

-

Suspend atorvastatin calcium in a mixture of dichloromethane (DCM) and water.

-

Cool the suspension in an ice bath and slowly add 1N hydrochloric acid (HCl) with vigorous stirring until the aqueous layer reaches a pH of approximately 4.

-

Separate the organic layer, and extract the aqueous layer twice more with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield atorvastatin as a white solid.

Step 2: Esterification to this compound

-

Dissolve the atorvastatin free acid in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add a mild base, for instance, potassium carbonate (K₂CO₃), to the solution.

-

Introduce allyl bromide to the reaction mixture and stir at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Step 3: Purification and Characterization

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Characterize the purified this compound using:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the presence of the allyl group and the overall structure.

-

Mass Spectrometry (MS): To determine the molecular weight of the ester.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

-

In Vitro Evaluation of HMG-CoA Reductase Inhibition

The primary measure of efficacy for a potential statin is its ability to inhibit the HMG-CoA reductase enzyme. This can be determined using an in vitro enzymatic assay.

HMG-CoA Reductase Activity Assay Workflow

Caption: Workflow for molecular docking of this compound to HMG-CoA reductase.

Detailed Protocol

Software:

-

Molecular modeling software (e.g., Schrödinger Maestro, AutoDock Vina)

-

Protein Data Bank (PDB) for the crystal structure of HMG-CoA reductase (e.g., PDB ID: 1HWK)

Procedure:

-

Protein Preparation:

-

Download the crystal structure of HMG-CoA reductase complexed with atorvastatin.

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct bond orders and charges.

-

Define the binding site based on the location of the co-crystallized atorvastatin.

-

-

Ligand Preparation:

-

Generate a 3D structure of this compound.

-

Perform energy minimization of the ligand structure.

-

-

Docking:

-

Run the docking simulation to place the this compound into the defined binding site of HMG-CoA reductase. * The docking algorithm will generate multiple binding poses and calculate a docking score for each, which is an estimation of the binding affinity. 4. Analysis:

-

Analyze the top-ranked binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the active site. [17] * Compare the binding mode and score of this compound with that of atorvastatin.

-

Predicted Interactions and Interpretation

The docking results will likely show that the core structure of this compound maintains similar interactions with key residues in the HMG-CoA reductase active site, such as Arg590 and Asn658, as the parent drug. However, the presence of the allyl ester group in place of the carboxylic acid will alter the interactions in that specific region of the binding pocket. The docking score may be slightly less favorable than that of atorvastatin due to the loss of the strong ionic interaction of the carboxylate group.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the synthesis, in vitro evaluation, and in silico analysis of this compound as a potential HMG-CoA reductase inhibitor. The proposed workflows and protocols are designed to be robust and self-validating, providing a clear path for researchers to investigate this novel compound.

Future studies should focus on:

-

Cell-based assays: To assess the ability of this compound to inhibit cholesterol synthesis in a cellular context (e.g., in HepG2 cells).

-

In vivo studies: To evaluate the pharmacokinetic profile, efficacy, and safety of this compound in animal models.

-

Metabolic stability studies: To determine the rate of hydrolysis of the allyl ester to the active atorvastatin form in liver microsomes. [13] By following the methodologies outlined in this guide, the scientific community can thoroughly evaluate the potential of this compound and similar derivatives to advance the treatment of hypercholesterolemia.

References

-

National Center for Biotechnology Information. (2025). Atorvastatin. StatPearls Publishing. [Link]

-

Pediatric Oncall. (n.d.). Atorvastatin. Drug Index. [Link]

-

R Discovery. (n.d.). What is the mechanism of action of atorvastatin as described in the literature?. [Link]

-

Dr. Oracle. (2025). What is the mechanism of action of Atorvastatin (Lipitor)?. [Link]

-

News-Medical.Net. (2019). Atorvastatin Uses, Interactions & Side Effects. [Link]

-

PubMed. (2014). Molecular modeling studies of atorvastatin analogues as HMGR inhibitors using 3D-QSAR, molecular docking and molecular dynamics simulations. [Link]

-

ResearchGate. (n.d.). Molecular Docking and Toxicity Analysis of Novel Atorvastatin Structural Analogues with HMG-CoA Reductase. [Link]

-

Assay Genie. (n.d.). HMG-CoA Reductase Activity/Inhibitor Screening Kit (Colorimetric) (BN00816). [Link]

-

MDPI. (n.d.). Aster glehni F. Schmidt Extract Modulates the Activities of HMG-CoA Reductase and Fatty Acid Synthase. [Link]

-

ResearchGate. (n.d.). Docking of the atorvastatin in the active site of the HMG-CoA reductase.... [Link]

-

Nveo.org. (2022). In-vitro and in-silico determinations of HMG-CoA reductase inhibition potential of caffeic acid for therapeutics of hypercholesterolemia. [Link]

-

Indian Journal of Pharmaceutical Sciences. (n.d.). Molecular docking and ADMET analysis of synthetic statins for HMG-CoA reductase inhibition activity. [Link]

-

National Center for Biotechnology Information. (n.d.). Inhibition of HMGcoA reductase by atorvastatin prevents and reverses MYC-induced lymphomagenesis. [Link]

-

New Drug Approvals. (2013). ATORVASTATIN SYNTHESIS. [Link]

-

ACS Publications. (2019). Atorvastatin (Lipitor) by MCR. [Link]

-

PubMed. (n.d.). Inhibition of HMG-CoA reductase by atorvastatin decreases both VLDL and LDL apolipoprotein B production in miniature pigs. [Link]

-

ScienceDirect. (n.d.). Concise synthesis of atorvastatin lactone under high-speed vibration milling conditions. [Link]

-

PubMed. (2016). Synthesis and evaluation of atorvastatin esters as prodrugs metabolically activated by human carboxylesterases. [Link]

-

Medscape. (2024). Polygenic Hypercholesterolemia Medication. [Link]

-

Journal of Health and Medical Sciences. (n.d.). Potential of Natural Compounds and Biological Products as HMG- CoA Reductase Enzyme Inhibitors: a Literature Study. [Link]

-

Biomolecules & Therapeutics. (n.d.). An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. [Link]

-

PubMed. (n.d.). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. [Link]

-

Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes. [Link]

-

RxList. (2021). How Do HMG-CoA Reductase Inhibitors Work?. [Link]

-

National Center for Biotechnology Information. (n.d.). HMG-CoA Reductase Inhibitors. StatPearls. [Link]

-

PubMed. (n.d.). Physicochemical descriptors in property-based drug design. [Link]

-

Frontiers. (2024). The role of physicochemical and topological parameters in drug design. [Link]

-

Unacademy. (n.d.). Physicochemical Properties Of Drugs. [Link]

Sources

- 1. Polygenic Hypercholesterolemia Medication: Antilipemic agent, HMG-COA Reductase Inhibitors, Antilipemic agent, 2-Azetidinone, Nicotinic Acid, Antilipemic agent, fibric acids, Bile acid sequestrants, PCSK9 Inhibitors [emedicine.medscape.com]

- 2. ejournal.seaninstitute.or.id [ejournal.seaninstitute.or.id]

- 3. How Do HMG-CoA Reductase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]

- 4. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Atorvastatin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. droracle.ai [droracle.ai]

- 9. news-medical.net [news-medical.net]

- 10. Inhibition of HMG-CoA reductase by atorvastatin decreases both VLDL and LDL apolipoprotein B production in miniature pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fiveable.me [fiveable.me]

- 13. Synthesis and evaluation of atorvastatin esters as prodrugs metabolically activated by human carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Physicochemical descriptors in property-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. frontiersin.org [frontiersin.org]

- 16. Physicochemical Properties Of Drugs [unacademy.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to Atorvastatin Derivatives: From Synthesis to Novel Therapeutic Frontiers

Abstract

Atorvastatin, a cornerstone in the management of hypercholesterolemia, operates by inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] While its efficacy in reducing cardiovascular risk is undisputed, limitations such as low systemic bioavailability (approximately 14%) and a spectrum of side effects have catalyzed extensive research into its derivatives.[2][3][4] This guide provides a comprehensive exploration of atorvastatin derivatives, navigating the intricate landscape of their chemical synthesis, detailed structure-activity relationships (SAR), and burgeoning therapeutic applications beyond lipid-lowering. We delve into the rationale behind prodrug design, the nuances of metabolic activation by specific hydrolases, and the exciting potential of these compounds in oncology, anti-inflammatory, and antimicrobial therapies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the atorvastatin scaffold for next-generation therapeutics.

The Rationale for Derivatization: Beyond HMG-CoA Reductase Inhibition

Atorvastatin's primary mechanism involves the competitive inhibition of HMG-CoA reductase in the liver.[5][6] This action curtails the synthesis of mevalonate, a critical precursor for cholesterol.[7] The subsequent reduction in hepatic cholesterol upregulates the expression of low-density lipoprotein (LDL) receptors, enhancing the clearance of LDL cholesterol from circulation.[8] However, the parent drug's utility is hampered by high first-pass metabolism, which contributes to its low bioavailability.[4] Furthermore, the pleiotropic effects of statins—actions independent of their lipid-lowering capabilities—have opened new therapeutic avenues.[9] The development of atorvastatin derivatives is driven by several key objectives:

-

Improving Pharmacokinetics: Enhancing bioavailability and hepatoselectivity to maximize therapeutic effect at the target site while minimizing systemic exposure and associated side effects like myopathy.[10][11]

-

Modulating Metabolic Activation: Designing prodrugs that are selectively activated by specific enzymes in target tissues.[12][13]

-

Exploring Novel Therapeutic Applications: Harnessing the anti-inflammatory, anti-cancer, and antimicrobial properties of the atorvastatin scaffold.[14][15][16]

The Core Mechanism: HMG-CoA Reductase Pathway

The inhibition of the mevalonate pathway is central to both the lipid-lowering and several pleiotropic effects of atorvastatin and its derivatives. This pathway produces not only cholesterol but also essential non-sterol isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are vital for the post-translational modification (prenylation) of small GTP-binding proteins like Ras and Rho, which are critical regulators of cell growth, differentiation, and survival.[7][17] Disruption of this pathway is a key mechanism for the anti-cancer effects observed with statin derivatives.

Caption: Atorvastatin derivatives inhibit HMG-CoA reductase, blocking mevalonate production.

Synthetic Strategies for Atorvastatin Derivatives

The synthesis of atorvastatin's core pentasubstituted pyrrole structure has been a subject of significant research, with the Paal-Knorr synthesis being a classical and industrially adopted method.[1][18][19] Modern approaches often employ multi-component reactions (MCRs) for more convergent and efficient syntheses.[19] The majority of derivatives are created by modifying the terminal carboxylic acid or hydroxyl groups of the heptanoic acid side chain.

Paal-Knorr Pyrrole Synthesis

This foundational method involves the condensation of a 1,4-diketone with a primary amine to form the pyrrole ring.[1][19] It remains a versatile and robust strategy for accessing the core atorvastatin scaffold, allowing for variation in the substituents.

Prodrug Synthesis via Esterification and Amidation

The most common strategy for creating atorvastatin derivatives is the formation of prodrugs by modifying the carboxylic acid moiety. This approach aims to mask the polar group, potentially improving absorption and enabling targeted metabolic activation.[13][20]

-

Ester Prodrugs: Synthesized by reacting atorvastatin with various alcohols under condensation conditions. These esters are often substrates for human carboxylesterase 1 (CES1), which is highly expressed in the liver.[13][21]

-

Amide Conjugates: Formed by coupling atorvastatin with amines. These derivatives often show enhanced stability compared to esters and can be designed for targeted delivery, for example, by conjugation with N-acetylgalactosamine to target the asialoglycoprotein receptor (ASGPR) on hepatocytes.[10][11][22]

Caption: General workflow for synthesizing ester and amide prodrugs of atorvastatin.

Experimental Protocol: Synthesis of Atorvastatin Ethyl Ester

This protocol serves as a representative example for the synthesis of an ester prodrug.

-

Dissolution: Dissolve atorvastatin calcium (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

-

Activation: Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equivalents), and a catalyst, like 4-dimethylaminopyridine (DMAP, 0.1 equivalents), to the solution. Stir at room temperature for 20 minutes to activate the carboxylic acid.

-

Esterification: Add anhydrous ethanol (2.0 equivalents) to the reaction mixture.

-